(3',4'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol
Description
Properties
Molecular Formula |
C13H6Cl2F4O |
|---|---|
Molecular Weight |
325.08 g/mol |
IUPAC Name |
[4-(3,4-dichlorophenyl)-2,3,5,6-tetrafluorophenyl]methanol |
InChI |
InChI=1S/C13H6Cl2F4O/c14-7-2-1-5(3-8(7)15)9-12(18)10(16)6(4-20)11(17)13(9)19/h1-3,20H,4H2 |
InChI Key |
HLJIAEFOJQJTQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=C(C(=C2F)F)CO)F)F)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Biphenyl Core Construction via Suzuki-Miyaura Coupling
The foundational step in synthesizing this compound is the formation of the biphenyl backbone. The Suzuki-Miyaura cross-coupling reaction is employed to link aromatic rings while preserving functional groups.
Reaction Conditions and Catalysts
- Catalyst System : Palladium(II) chloride with 1,1'-bis(diphenylphosphino)ferrocene (PdCl₂(dppf)) or Pd(PPh₃)₂Cl₂.
- Base : Cesium carbonate (Cs₂CO₃) in a 2:1 molar ratio relative to the boronic acid.
- Solvent : A 1:1 mixture of tetrahydrofuran (THF) and dimethylformamide (DMF).
- Temperature : 90°C under nitrogen atmosphere for 1 hour.
Example Protocol:
Introduction of the Methanol Functional Group
The hydroxymethyl group is introduced via two primary routes:
Route A: Boronic Acid-Mediated Direct Coupling
Industrial-Scale Optimization
Large-scale production prioritizes cost efficiency and safety:
Challenges and Mitigation Strategies
Scientific Research Applications
(3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol has various applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying halogenated biphenyls.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Biphenyl Derivatives
(a) 5,5'-Dichloro-2,2'-dihydroxy-tetraphenylsuccinodilactone
- Structure : A dichlorinated biphenyl lactone with hydroxyl groups.
- Properties: Melting point 191–193°C, synthesized via oxidative coupling with Ca(MnO₄)₂ .
- Comparison: The absence of fluorine and presence of lactone rings in this compound reduce its polarity compared to the target molecule. The methanol group in (3',4'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol likely enhances solubility in polar solvents, whereas the lactone derivative exhibits higher thermal stability due to rigid ring structures.
(b) C.I. Pigment Red 202 (2,9-Dichloro-5,12-dihydroquinone[2,3-b]acridine-7,14-dione)
- Structure : A dichloro-acridine derivative used as a polymer additive.
- Properties : Approved for use ≤1.0% in polymers under specific food-contact conditions .
- Comparison: The acridine core and lack of fluorine substituents make Pigment Red 202 less electronegative but more thermally stable. The target compound’s fluorine atoms may increase resistance to oxidation but reduce compatibility with non-polar matrices.
Fluoro-Chloro Aromatic Alcohols
(a) JOE (4',5'-Dichloro-2',7'-dimethoxy-5(6)-carboxyfluorescein)
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Synthetic Pathways: Analogous dichloro-fluoro compounds often employ oxidative coupling (e.g., KMnO₄/Ca(MnO₄)₂) or halogenation reactions. The target compound’s synthesis may involve Friedel-Crafts alkylation or nucleophilic substitution .
- Regulatory Considerations : Dichloro-aromatic compounds like Pigment Red 202 are regulated at ≤1% in polymers for food-contact applications . Similar restrictions may apply to the target compound if commercialized.
- Crystallography : Programs like SHELXL are critical for resolving complex halogenated structures, suggesting its utility in characterizing the target molecule .
Biological Activity
The compound (3',4'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol is a synthetic organic molecule notable for its biphenyl structure with multiple halogen substitutions and a hydroxymethyl group. This unique configuration contributes to its chemical stability and potential biological activity, making it of interest in medicinal chemistry and material science.
- Molecular Formula : C13H6Cl2F4O
- Molecular Weight : 325.084 g/mol
- CAS Number : 1361725-48-5
The presence of chlorine and fluorine atoms enhances the compound's reactivity and interactions with biological systems. This section summarizes its potential applications and biological activities.
Biological Activity Overview
Research indicates that the compound may exhibit various biological activities, including antimicrobial and anticancer effects. The following table summarizes its potential biological activities alongside related compounds:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| This compound | Biphenyl core with multiple halogens | Potential antimicrobial and anticancer |
| Bisphenol A | Two phenolic groups | Endocrine disruptor |
| 2-Fluorobiphenyl | Biphenyl core with one fluorine | Used in organic synthesis |
| 4-Chlorobiphenyl | Biphenyl core with one chlorine | Known for environmental persistence |
This comparison highlights the unique properties of this compound due to its combination of halogen substituents.
Antimicrobial Activity
Recent studies have evaluated the compound's antibacterial properties. In vitro assays demonstrated that it possesses significant antimicrobial activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined against common pathogens such as E. coli, S. aureus, and P. aeruginosa.
A study reported that the MIC against P. aeruginosa was found to be lower than that of kanamycin, indicating a strong antibacterial potential .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through specific enzymatic inhibition mechanisms. For example:
- Inhibition of Enzymatic Activity : The compound was shown to inhibit key enzymes involved in cancer cell metabolism, leading to reduced cell viability in vitro .
Case Study: Enzymatic Inhibition
In a detailed study assessing the biological activities of various compounds, this compound was compared with known inhibitors like brequinar. The results indicated that it effectively binds to critical sites within enzymes involved in cancer progression, showcasing its potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
Computational models have been employed to predict the biological activity spectra based on structural features. The presence of halogen atoms appears to enhance lipophilicity and improve binding affinity to target proteins.
Chemical Reactions Analysis
Esterification Reactions
The methanol group undergoes esterification with carboxylic acids or acyl chlorides. A representative example involves coupling with 2,6-difluoro-4-(5-propyl-1,3-dioxan-2-yl)benzoic acid using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dry dichloromethane (DCM) at 30°C for 48 hours .
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| DCC, DMAP, DCM, 30°C, 48h | Biphenyl-4-yl benzoate derivative | 73% |
This reaction proceeds via activation of the carboxylic acid to form an intermediate acyloxyphosphonium ion, which reacts with the methanol group to yield the ester .
Oxidation Reactions
The primary alcohol (-CH
OH) is oxidized to a carboxylic acid (-COOH) or aldehyde (-CHO) under controlled conditions. Potassium permanganate (KMnO
) in acidic media or pyridinium chlorochromate (PCC) in dichloromethane are commonly used.
| Oxidizing Agent | Product | Conditions | Reference |
|---|---|---|---|
| KMnO | |||
| , H | |||
| SO |
text| Biphenyl-4-carboxylic acid | Reflux, 6h |[3][5] |
| PCC, DCM | Biphenyl-4-carbaldehyde | RT, 12h | |
Oxidation outcomes depend on the steric and electronic effects of the halogen substituents, which hinder over-oxidation.
Nucleophilic Aromatic Substitution
The chlorine and fluorine atoms on the aromatic rings participate in SNAr (nucleophilic aromatic substitution) . For example, treatment with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 120°C replaces chlorine with methoxy groups.
| Nucleophile | Product | Conditions | Reference |
|---|---|---|---|
| NaOMe, DMF | Methoxy-substituted biphenyl | 120°C, 24h | |
| NH | |||
| , Cu catalyst | Amino-substituted biphenyl | 150°C, sealed tube |
Fluorine substituents exhibit lower reactivity compared to chlorine due to stronger C-F bonds.
Cross-Coupling Reactions
The biphenyl framework enables Suzuki-Miyaura coupling with aryl boronic acids. A Pd(dppf)Cl
catalyst and cesium carbonate base in 1,4-dioxane/water (3:1) at 90°C facilitate this reaction .
| Coupling Partner | Product | Yield | Reference |
|---|---|---|---|
| Aryl boronic acid | Extended biphenyl system | 68% |
This reaction retains the methanol group, enabling further functionalization .
Halogenation and Functional Group Interconversion
The methanol group can be converted to a chloromethyl derivative using thionyl chloride (SOCl
) in DCM at 0°C .
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| SOCl | |||
| , DCM | (Biphenyl-4-yl)chloromethane | 52% |
This intermediate is pivotal for synthesizing ethers or amines via subsequent nucleophilic substitutions .
Stability and Side Reactions
The compound is sensitive to hydrolysis under strongly basic conditions (pH > 10), leading to cleavage of the methanol group. Storage in anhydrous solvents at -20°C is recommended for long-term stability.
Q & A
Q. What are the optimal synthetic routes for (3',4'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol?
Methodological Answer: The synthesis typically involves sequential halogenation and functionalization of biphenyl precursors. A plausible approach includes:
Halogenation : Start with a biphenyl scaffold and introduce fluorine substituents via electrophilic fluorination or halogen exchange reactions. Chlorination at the 3' and 4' positions can be achieved using chlorinating agents like Cl₂/FeCl₃ under controlled conditions.
Methanol Group Installation : Oxidative hydroxylation of a methyl group (e.g., using KMnO₄/H₂SO₄) or reduction of a carbonyl intermediate (e.g., NaBH₄-mediated reduction of a ketone precursor).
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or crystallization (using methanol/water mixtures) to isolate the product.
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-halogenation.
- Use inert atmospheres (N₂/Ar) for moisture-sensitive intermediates.
Reference : Synthesis strategies for structurally related fluorinated benzyl alcohols (e.g., (2,3,5,6-tetrafluoro-4-methylphenyl)methanol) and chlorinated acetophenones .
Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- Solvent Choice : Use deuterated DMSO or CDCl₃ to enhance solubility. For fluorinated regions, observe splitting patterns due to ¹⁹F-¹H coupling.
- Key Peaks : The methanol proton (-OH) appears as a broad singlet (~1–5 ppm), while aromatic protons show complex splitting due to adjacent fluorine and chlorine atoms. Fluorine substituents deshield adjacent carbons, shifting ¹³C signals upfield.
- IR Spectroscopy :
- Confirm the -OH stretch (~3200–3600 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹).
Q. How can X-ray crystallography resolve contradictions between spectroscopic and computational data?
Methodological Answer:
- Crystal Growth : Use slow evaporation of a saturated solution (e.g., ethyl acetate/hexane) to obtain single crystals.
- Data Collection : Employ a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Use SHELXL for structure solution and refinement. Compare bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 16) to validate discrepancies.
Case Study : For fluorinated biphenyl derivatives, crystallographic data often reveals steric effects from halogen substituents that DFT may underestimate .
Q. What computational methods predict the reactivity of the methanol group in fluorinated environments?
Methodological Answer:
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Solvent Effects : Use implicit solvation models (e.g., PCM for methanol/water) to assess hydrogen-bonding interactions.
- Reactivity Trends : Fluorine’s electron-withdrawing effect increases the acidity of the -OH group, favoring esterification or oxidation reactions.
Q. How to address stability challenges during storage and handling?
Methodological Answer:
- Storage : Store under inert gas (Ar) at –20°C in amber vials to prevent photodegradation.
- Degradation Pathways : Monitor via HPLC for decomposition products (e.g., oxidation to ketones or cleavage of C-Cl bonds).
- Stabilizers : Add 1% (w/w) BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.
Reference : Safety protocols for halogenated methanols .
Q. What experimental designs are suitable for evaluating bioactivity in enzyme inhibition studies?
Methodological Answer:
- Enzyme Assays :
- Kinetic Studies : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to monitor inhibition in real-time.
- IC₅₀ Determination : Perform dose-response curves (0.1–100 μM) in triplicate.
- Controls : Include a positive inhibitor (e.g., tetrafluoroethylene glycol derivatives) and solvent blanks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
